Phenylmandelic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

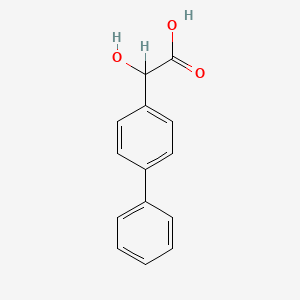

Phenylmandelic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Permanganate-Mediated Oxidation

Phenylmandelic acid undergoes oxidation in acidic aqueous media. Key findings include:

-

Mechanism : In acidic potassium permanganate (H<sup>+</sup>/MnO<sub>4</sub><sup>−</sup>), this compound oxidizes via a two-electron transfer pathway. The rate-determining step involves O–H bond cleavage through ester formation with Mn(VII), leading to rapid decarboxylation and benzaldehyde as the final product .

-

Kinetics :

Oxidation by Hydrous Manganese Oxide (HMO)

At pH 4.0, HMO oxidizes mandelic acid through sequential steps:

-

Primary oxidation : Mandelic acid → phenylglyoxylic acid + benzaldehyde (2 e<sup>−</sup> transfer).

-

Secondary oxidation : Both intermediates → benzoic acid (additional 2 e<sup>−</sup>) .

-

Mass balance : >90% recovery of products, confirmed via HPLC and capillary electrophoresis .

-

pH dependence : Reaction rates at pH 7.0 are 3× slower than at pH 4.0 due to reduced HMO reactivity .

Catalytic Hydrogenation to Phenylacetic Acid

Mandelic acid derivatives are reduced to phenylacetic acid under hydrogenation conditions:

-

Catalyst : Palladium on carbon (Pd/C) or Raney nickel.

-

Conditions :

-

Yield : Up to 75% for p-hydroxyphenylacetic acid, with unreacted mandelic acid recoverable as sodium salts .

Catalytic C–H Functionalization

This compound derivatives undergo Pd-catalyzed ortho-C–H bond activation:

Arylation and Iodination

-

Arylation : Using aryl iodides and Pd(OAc)<sub>2</sub>/AgOAc, substituted mandelic acids are synthesized with yields up to 85% .

-

Iodination : Direct C–H iodination with molecular iodine yields halogenated derivatives for further coupling reactions .

Olefination

Pd(II)/MPAA (monoprotected amino acid) systems enable coupling with alkenes:

-

Substrates : Mandelic acid and α-phenylglycine.

-

Conditions : O<sub>2</sub> as oxidant, tert-amyl alcohol solvent, 80°C .

Comparative Reaction Pathways

Propiedades

Número CAS |

450-52-2 |

|---|---|

Fórmula molecular |

C14H12O3 |

Peso molecular |

228.24 g/mol |

Nombre IUPAC |

2-hydroxy-2-(4-phenylphenyl)acetic acid |

InChI |

InChI=1S/C14H12O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13,15H,(H,16,17) |

Clave InChI |

JLZDBGVLWCMKMH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)O |

SMILES canónico |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)O |

Key on ui other cas no. |

450-52-2 |

Sinónimos |

4-phenylmandelic acid p-phenylmandelic acid phenol-mandelic acid phenylmandelic acid phenylmandelic acid, (+-)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.